[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]({4-[(dimethylamino)methyl]phenyl}methyl)amine
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Overview
Description
The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a dimethylamino group, and a phenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxin ring and the phenyl ring suggests that the compound could have interesting structural properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could affect its solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]({4-[(dimethylamino)methyl]phenyl}methyl)amine involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 4-[(dimethylamino)methyl]benzylamine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde", "4-[(dimethylamino)methyl]benzylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde and 4-[(dimethylamino)methyl]benzylamine in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS No. |
1014247-57-4 |
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)14-16-5-3-15(4-6-16)12-20-13-17-7-8-18-19(11-17)23-10-9-22-18/h3-8,11,20H,9-10,12-14H2,1-2H3 |
InChI Key |
CJFMAKVGBIJHEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCCO3 |
Purity |
95 |
Origin of Product |
United States |
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